molecular formula C16H14N2O3 B1454150 Methyl 7-benzyloxy-1H-indazole-3-carboxylate CAS No. 885278-65-9

Methyl 7-benzyloxy-1H-indazole-3-carboxylate

Cat. No.: B1454150
CAS No.: 885278-65-9
M. Wt: 282.29 g/mol
InChI Key: VMBOLRBBENGLCE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of indazole chemistry, which began with fundamental discoveries in heterocyclic synthesis during the mid-twentieth century. The compound's entry into chemical databases occurred on October 30, 2011, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and structural refinements. This timeline coincides with significant advances in palladium-catalyzed synthetic methodologies that have revolutionized indazole synthesis approaches.

The historical context of indazole derivative development reveals that these compounds gained prominence following recognition of their biological activities in pharmaceutical research. Early synthetic approaches to indazole-3-carboxylic acid derivatives utilized traditional methods such as the nitrosation of indoles, first described by Büchi in 1986. This foundational work established the groundwork for subsequent synthetic innovations that would enable access to more complex derivatives like this compound.

The compound's specific substitution pattern reflects advances in regioselective functionalization techniques developed throughout the late twentieth and early twenty-first centuries. The benzyloxy group at position 7 represents a strategic synthetic modification that enhances both the compound's stability and its potential for further derivatization, while the methyl ester functionality provides a protected carboxylic acid group suitable for diverse synthetic transformations.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to its demonstration of successful multi-substitution strategies on the indazole scaffold. The compound exemplifies the synthetic accessibility of complex indazole derivatives through modern organic chemistry techniques, particularly those involving transition metal catalysis and protective group strategies.

The heterocyclic significance extends to the compound's role as a synthetic intermediate in the preparation of more complex indazole-containing molecules. The methyl ester functionality serves as a versatile handle for further transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or conversion to amides through nucleophilic substitution reactions. This versatility positions the compound as a key building block in pharmaceutical synthesis programs targeting indazole-based therapeutics.

Table 1: Structural Comparison of Related Indazole-3-carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substitution CAS Number
This compound C16H14N2O3 282.29 7-Benzyloxy 885278-65-9
Methyl 1H-indazole-3-carboxylate C9H8N2O2 176.17 Unsubstituted 43120-28-1
Ethyl 7-benzyloxy-1H-indazole-3-carboxylate C17H16N2O3 296.32 7-Benzyloxy 885278-92-2

The compound's significance in heterocyclic chemistry also stems from its demonstration of successful tautomeric control within the indazole system. Indazole derivatives exist in equilibrium between 1H-indazole and 2H-indazole tautomeric forms, with the 1H-form being thermodynamically favored. The 7-benzyloxy substitution pattern in this compound helps stabilize the desired 1H-tautomer through electronic and steric effects, providing predictable reactivity patterns for synthetic applications.

Positioning within Indazole Derivative Research

Within the broader landscape of indazole derivative research, this compound occupies a unique position as both a synthetic target and a platform for further structural elaboration. Current research trends in indazole chemistry emphasize the development of compounds with enhanced biological activities, improved pharmacokinetic properties, and novel mechanisms of action. This compound contributes to these research directions through its accessibility and functional group diversity.

The compound's positioning is further enhanced by its relationship to clinically relevant indazole derivatives. While compounds such as niraparib, pazopanib, and granisetron have established the therapeutic potential of indazole-based drugs, this compound represents a next-generation approach to indazole derivatization that incorporates lessons learned from earlier pharmaceutical development programs.

Table 2: Synthetic Accessibility and Research Applications

Research Application Synthetic Route Key Advantages Literature References
Pharmaceutical Intermediate Esterification of 7-benzyloxy-1H-indazole-3-carboxylic acid High yield, mild conditions
Chemical Biology Probe Direct functionalization from indazole precursors Functional group tolerance
Material Science Applications Palladium-catalyzed cross-coupling Regioselectivity

Contemporary research positioning of this compound reflects growing interest in exploring substitution patterns beyond traditional pharmaceutical scaffolds. The 7-benzyloxy substitution represents an underexplored region of indazole derivatization that offers opportunities for discovering novel biological activities or improved physicochemical properties. Recent synthetic methodologies have made such compounds increasingly accessible, enabling systematic structure-activity relationship studies that were previously challenging to conduct.

The compound's research positioning also benefits from advances in synthetic methodology that have simplified access to complex indazole derivatives. Modern approaches utilizing transition metal catalysis, particularly palladium-mediated reactions, have enabled efficient construction of the indazole core with simultaneous introduction of diverse substituents. These methodological advances have elevated compounds like this compound from synthetic curiosities to practical research targets with clear synthetic pathways and predictable properties.

Properties

IUPAC Name

methyl 7-phenylmethoxy-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)15-12-8-5-9-13(14(12)17-18-15)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBOLRBBENGLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696368
Record name Methyl 7-(benzyloxy)-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-65-9
Record name Methyl 7-(benzyloxy)-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization-Based Cyclization

  • Starting Materials: Ortho-aminobenzacetamides or ortho-aminobenzacetates bearing a benzyloxy substituent at the 7-position.
  • Reagents: Sodium nitrite or tert-butyl nitrite as diazotization agents; acidic medium (e.g., acetic acid) to facilitate diazonium salt formation.
  • Conditions: Mild temperatures (often room temperature to slightly elevated) with stirring in organic solvents such as ethyl acetate or ether.
  • Mechanism: The amino group is converted into a diazonium salt intermediate, which undergoes intramolecular cyclization to form the indazole ring bearing the carboxylate function at the 3-position.
  • Outcome: This method yields this compound efficiently, with reported yields ranging from moderate to high depending on substrate and conditions.

This approach is noted for operational simplicity, rapid reaction rates, and broad substrate scope, making it suitable for synthesizing various 1H-indazole-3-carboxylic acid derivatives including methyl esters.

Esterification Step

  • After the formation of the indazole-3-carboxylic acid intermediate, methylation is typically performed to obtain the methyl ester.
  • Common methylating agents include methanol under acidic or basic catalysis or methyl iodide in the presence of a base.
  • The esterification step is crucial to achieve the this compound structure.

Industrial Production Methods

Industrial-scale synthesis adapts the laboratory procedures with emphasis on scalability, reproducibility, and purity control.

  • Automated Reactors: Use of automated flow reactors or batch reactors with precise temperature and pH control to optimize diazotization and cyclization steps.
  • Deuterated Analogues: For specialized applications, deuterated reagents are employed to produce isotopically labeled compounds, enhancing stability and metabolic profiling.
  • Purification: Crude products undergo filtration, washing with solvents such as ethanol or petroleum ether, and purification by column chromatography or recrystallization to achieve high purity.
  • Yield Optimization: Reaction parameters such as reagent concentrations, solvent choice, and reaction time are finely tuned to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Notes Yield Range (%)
Diazotization & Cyclization Sodium nitrite or tert-butyl nitrite, acidic medium, ethyl acetate or ether, room temperature Formation of diazonium salt intermediate; mild conditions; rapid reaction 46 - 60 (varies by substrate)
Esterification Methanol with acid/base catalyst or methyl iodide with base Converts carboxylic acid to methyl ester; critical for final structure High (typically >80)
Purification Filtration, washing, column chromatography Ensures product purity and removal of impurities N/A
Industrial Scale Adaptation Automated reactors, controlled temperature and pH Scalable, reproducible, suitable for deuterated analogs High purity, optimized yield

Detailed Research Findings

  • The diazotization reaction is central to the synthesis, with the diazonium salt intermediate being a key mechanistic step enabling efficient ring closure.
  • The reaction is compatible with various substituents, allowing for broad applicability in synthesizing indazole derivatives.
  • The mild reaction conditions reduce side reactions and degradation, important for sensitive functional groups like benzyloxy.
  • Industrial processes emphasize the use of automated systems to maintain consistent quality and to handle potentially hazardous diazotization reagents safely.
  • The methyl esterification step is straightforward but requires careful control to avoid hydrolysis or overreaction.
  • Purification techniques such as column chromatography are essential to isolate the target compound from closely related impurities and unreacted starting materials.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Methyl 7-benzyloxy-1H-indazole-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the development of new pharmaceuticals and agrochemicals, acting as a building block for various chemical transformations .

2. Medicinal Chemistry:
This compound has shown potential in medicinal applications, particularly as a cannabinoid receptor (CB1) agonist. Its derivatives are being studied for their roles in modulating pain sensation, mood regulation, and appetite control, making them candidates for therapeutic interventions in conditions like chronic pain and obesity .

3. Biological Research:
In biological studies, this compound is used to explore the structure-activity relationships of indazole derivatives. This research helps to elucidate the biological activity of these compounds, contributing to the understanding of their therapeutic potential.

Case Studies

Anticancer Efficacy:
A study evaluated the anticancer properties of various indazole derivatives, including this compound. The findings suggested that these derivatives could induce apoptosis in cancer cells through enhanced caspase-3 activity.

Molecular Docking Studies:
Research involving molecular docking indicated that this compound effectively binds to the colchicine-binding site on tubulin. This binding destabilizes microtubules, which is a critical mechanism for inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of Methyl 7-benzyloxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of Methyl 7-benzyloxy-1H-indazole-3-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of Indazole Derivatives
Compound Name Substituents (Position) Functional Groups Key Properties/Applications
This compound 7-OBn, 3-COOMe Benzyl ether, methyl ester Lipophilic; potential prodrug intermediate
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride 3-Ph, 7-COOH Phenyl, carboxylic acid Synthetic intermediate for coupling reactions
Ethyl 5-methyl-N1-(p-Cl-benzoyl)-1H-indazole-3-carboxylate 5-Me, N1-p-Cl-benzoyl, 3-COOEt Ester, chloro-benzoyl Antiarthritic activity (low toxicity, high efficacy)
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate 4-NH2, 7-OMe, 3-COOMe Amine, methoxy, ester Enhanced solubility via amino group
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole core, 7-Cl, 3-Me, 2-COOH Carboxylic acid, chloro, methyl Structural contrast (indole vs. indazole)

Key Observations

Substituent Effects on Bioactivity The antiarthritic activity of Ethyl 5-methyl-N1-(p-Cl-benzoyl)-1H-indazole-3-carboxylate highlights the importance of N1 acylation (e.g., p-chlorobenzoyl) and 5-methyl substitution in enhancing therapeutic efficacy . In contrast, this compound lacks N1 substitution, which may limit its direct pharmacological utility but positions it as a versatile synthetic precursor.

Impact on Physicochemical Properties The benzyloxy group in this compound increases molecular weight and lipophilicity compared to the methoxy-substituted analog (Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate). This could influence bioavailability and membrane permeability .

Structural vs. Functional Analogues

  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid demonstrates the pharmacological relevance of indole derivatives, but the indazole core in this compound offers distinct electronic and steric properties due to the pyrazole-like nitrogen atoms.

Biological Activity

Methyl 7-benzyloxy-1H-indazole-3-carboxylate (CAS No. 885278-65-9) is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes an indazole core with a benzyloxy substituent and a carboxylate group. This configuration enhances its reactivity and potential biological activity, making it suitable for various applications in medicinal chemistry.

Property Details
IUPAC NameMethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
Molecular FormulaC16H14N2O3
Purity96%
Physical FormWhite Solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Notably, research indicates that this compound can act as a cannabinoid receptor (CB1) agonist, which plays a crucial role in the endocannabinoid system, affecting processes such as pain sensation, mood regulation, and appetite control .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance, derivatives of indazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. In one study, compounds related to this indazole derivative exhibited significant growth inhibition against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties through its interaction with cyclooxygenase (COX) enzymes. This mechanism suggests its potential utility in managing inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study involving the evaluation of various indazole derivatives highlighted that this compound derivatives could induce apoptosis in cancer cells by enhancing caspase-3 activity, confirming their role as apoptosis-inducing agents .
  • Mechanism Exploration : Molecular docking studies indicated that this compound could effectively bind to the colchicine-binding site (CBS) on tubulin, resulting in the destabilization of microtubules—an essential mechanism for inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for synthesizing Methyl 7-benzyloxy-1H-indazole-3-carboxylate, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves esterification and benzylation steps. For example, analogous indazole derivatives are synthesized via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and ester formation using methyl chloroformate. Key intermediates include 7-hydroxy-1H-indazole-3-carboxylic acid (for benzylation) and its methyl ester precursor. Reaction monitoring via TLC and purification via column chromatography are essential .

Q. Which spectroscopic techniques are indispensable for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify benzyloxy and ester groups. For example, benzyl protons appear as a singlet near δ 5.2 ppm, while the methyl ester resonates at δ 3.9 ppm.
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z ≈ 298 [M+H]+^+).
  • IR : Confirms ester C=O (~1720 cm1^{-1}) and benzyl ether C-O (~1250 cm1^{-1}).
    Discrepancies in integration or unexpected peaks may require recrystallization or alternative solvents for NMR analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in arylations.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Reflux conditions (e.g., 110°C in toluene) for benzylation, followed by gradual cooling to minimize side products.
    Example: A 15-hour reflux for ester formation in analogous compounds improved yields by 20% .

Q. What computational and experimental approaches resolve contradictions between predicted and observed reactivity (e.g., regioselectivity in substitution reactions)?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic aromatic substitution sites using Gaussian software. Compare with experimental HPLC retention times.
  • X-ray Crystallography : SHELX-refined structures (e.g., SHELXL for small molecules) validate bond angles and regiochemistry. For instance, SHELX’s robust refinement handles high-resolution data to confirm benzyloxy positioning .

Q. How do steric and electronic effects of the benzyloxy group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates (HPLC) at varying pH. The benzyloxy group’s electron-donating nature reduces ester hydrolysis in acidic conditions.
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., stability up to 200°C in inert atmospheres).
  • Comparative Synthesis : Replace benzyloxy with smaller groups (e.g., methoxy) to isolate steric effects .

Key Citations

  • Structural validation via SHELX .
  • Synthetic protocols for indazole/indolizine derivatives .
  • Computational modeling in reactivity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-benzyloxy-1H-indazole-3-carboxylate
Reactant of Route 2
Methyl 7-benzyloxy-1H-indazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.